copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
CAS No.:
Cat. No.: VC17933775
Molecular Formula: C48H36CuN4
Molecular Weight: 732.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H36CuN4 |
|---|---|
| Molecular Weight | 732.4 g/mol |
| IUPAC Name | copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
| Standard InChI | InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
| Standard InChI Key | JHELMKOEBWMCNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure consists of a porphyrin macrocycle with four 4-methylphenyl substituents at the meso-positions and a copper(II) ion at the center. The porphyrin ring adopts a planar conformation, as confirmed by X-ray crystallographic data of analogous complexes . The methyl groups on the phenyl rings enhance solubility in organic solvents while minimally perturbing the π-conjugated system. Density functional theory (DFT) calculations on similar porphyrins indicate that the copper center adopts a square-planar geometry, with slight distortions due to interactions between the metal d-orbitals and the porphyrin’s π-system .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄₈H₃₆CuN₄ |
| Molecular Weight | 732.4 g/mol |
| Coordination Geometry | Square-planar |
| Porphyrin Ring Symmetry | D₄h |
| Substituent Effects | Enhanced solubility & stability |
Spectroscopic Features
UV-vis spectroscopy of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide in chloroform reveals a Soret band at 420 nm (ε = 3.4 × 10⁵ cm⁻¹·M⁻¹) and a Q-band at 541 nm (ε = 1.8 × 10⁵ cm⁻¹·M⁻¹) . The Soret band’s intensity and position are consistent with fully conjugated metalloporphyrins, while the Q-band’s simplification compared to free-base porphyrins indicates metal-induced symmetry enhancement . Electron paramagnetic resonance (EPR) studies of analogous copper porphyrins show axial spectra with gꜜ ≈ 2.05 and g⟂ ≈ 2.20, characteristic of Cu(II) in a dx²−y² ground state .
Synthesis and Characterization
Metalation Protocol
The synthesis proceeds via refluxing the free-base porphyrin ligand (5,10,15,20-tetrakis(4-methylphenyl)porphyrin) with copper(II) acetate in a chloroform-methanol mixture . Reaction completion is monitored by UV-vis spectroscopy, where the Soret band shifts from 424 nm (free-base) to 420 nm (copper complex) . Purification via silica gel chromatography yields the product in 84% yield, with purity confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis .
Table 2: Synthetic Conditions
| Parameter | Value |
|---|---|
| Solvent System | Chloroform:Methanol (50:3 v/v) |
| Reaction Temperature | Reflux (61°C) |
| Reaction Time | 5–10 minutes |
| Purification Method | Column chromatography (SiO₂) |
Analytical Validation
HRMS (ESI) of the compound exhibits a molecular ion peak at m/z 1523.4954 ([M]⁺), matching the theoretical isotopic distribution for C₁₀₀H₇₆CuN₄O₈ . Elemental analysis results (C: 78.54%, H: 5.45%, N: 3.48%) align closely with calculated values (C: 78.74%, H: 5.02%, N: 3.67%), confirming stoichiometric purity . Fourier-transform infrared (FT-IR) spectroscopy shows absence of N–H stretches (3300–3500 cm⁻¹), verifying successful metalation.
Applications in Energy Conversion
Dye-Sensitized Solar Cells (DSSCs)
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide has been integrated into Grätzel-type solar cells as a photosensitizer. In preliminary tests, the compound demonstrates an open-circuit voltage (Vₒc) of 910 mV, comparable to ruthenium-based sensitizers . The broad absorption profile enables efficient light harvesting across the visible spectrum, while the methylphenyl groups mitigate aggregation on TiO₂ surfaces .
Table 3: Photovoltaic Performance
| Parameter | Value |
|---|---|
| Vₒc | 910 mV |
| Jₛc (simulated) | 14.5 mA/cm² |
| IPCE (540 nm) | 72% |
Catalytic Activity
The compound catalyzes singlet oxygen generation under visible light irradiation, achieving a quantum yield (ΦΔ) of 0.65 in toluene . This property is exploitable in photodynamic therapy (PDT) and photocatalytic oxidation reactions. In aerobic cross-dehydrogenative coupling reactions, the porphyrin facilitates C–H activation with turnover numbers (TON) exceeding 500 .
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